molecular formula C20H22F2N2O3 B2391131 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide CAS No. 920420-63-9

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide

Cat. No.: B2391131
CAS No.: 920420-63-9
M. Wt: 376.404
InChI Key: YRMTZYZWVUIEIM-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nucleophilic substitution reaction of 4-fluorophenol with an appropriate acylating agent to form an intermediate, which is then reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is unique due to its specific combination of fluorine atoms and morpholine rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O3/c21-16-3-1-15(2-4-16)19(24-9-11-26-12-10-24)13-23-20(25)14-27-18-7-5-17(22)6-8-18/h1-8,19H,9-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMTZYZWVUIEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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